molecular formula C14H10N4O3 B12988236 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B12988236
M. Wt: 282.25 g/mol
InChI Key: TVJPQUWRXIWXPT-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyrimidine rings in its structure makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation .

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C14H10N4O3/c1-9-3-4-10(7-11(9)18(20)21)13-12(8-19)17-6-2-5-15-14(17)16-13/h2-8H,1H3

InChI Key

TVJPQUWRXIWXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)[N+](=O)[O-]

Origin of Product

United States

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